6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one
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Overview
Description
6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinolinone core, which is a fused bicyclic structure consisting of a benzene ring and a pyridine ring, with additional functional groups that enhance its reactivity and versatility.
Mechanism of Action
Target of Action
Similar compounds have been found to targetCollagenase 3 . Collagenase 3 plays a crucial role in the breakdown of collagen in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as disease processes, such as arthritis and cancer.
Mode of Action
Compounds with similar structures have been found to inhibit the activity of their targets . This inhibition could result in changes in the normal functioning of the target, leading to the therapeutic effects of the compound.
Pharmacokinetics
Similar compounds have been found to have pharmacokinetic properties that influence their bioavailability .
Biochemical Analysis
Biochemical Properties
6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as aldosterone synthase (CYP11B2), which is involved in the biosynthesis of aldosterone . The inhibition of this enzyme can lead to a decrease in aldosterone levels, which may have therapeutic implications for conditions like hypertension. Additionally, the compound may interact with other proteins and receptors, modulating their activity and influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In certain cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling pathways involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, the compound’s impact on gene expression can lead to changes in the production of proteins involved in various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, inhibiting their activity and altering biochemical pathways . For instance, its interaction with aldosterone synthase (CYP11B2) involves binding to the enzyme’s active site, preventing the conversion of precursors into aldosterone . This inhibition can lead to downstream effects on blood pressure regulation and electrolyte balance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is crucial for its long-term efficacy in experimental studies. Degradation of the compound can lead to a decrease in its activity and effectiveness . Long-term studies have shown that the compound can maintain its activity over extended periods, but its stability may be influenced by factors such as temperature, pH, and exposure to light.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . Studies have shown that there is a threshold dose beyond which the compound’s toxicity increases, leading to adverse effects on organ function and overall health. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic reactions can influence the compound’s activity, bioavailability, and elimination from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one typically involves multi-step organic reactionsKey reagents often include pyridine derivatives, methylating agents, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may utilize scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility .
Scientific Research Applications
6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one has a broad range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(pyridin-2-yl)amides: Known for their biological and therapeutic value.
Pyrazolo[3,4-d]pyrimidine derivatives: Studied for their cytotoxic activities and potential as cancer treatments.
3-Methylpyridine: A simpler pyridine derivative with various industrial applications.
Uniqueness
6-Methyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. Its combination of a quinolinone core with a pyridin-3-ylmethyl group makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-methyl-3-[(pyridin-3-ylmethylamino)methyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-4-5-16-14(7-12)8-15(17(21)20-16)11-19-10-13-3-2-6-18-9-13/h2-9,19H,10-11H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGIIQWTSNCZDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CNCC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.